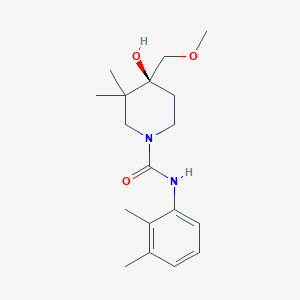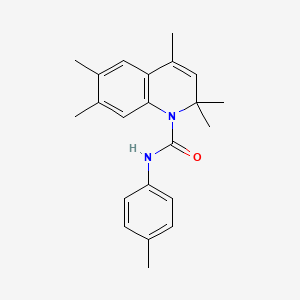![molecular formula C16H22N2O2 B5620959 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is commonly known as DPA or N-phenyl-2-pyrrolidinylpropanamide and has been widely used in scientific research for its pharmacological properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It is also believed to have an effect on voltage-gated sodium channels, which play a crucial role in the transmission of pain signals.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models and has been found to have anxiolytic and anticonvulsant properties. It has also been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide in lab experiments is its well-established pharmacological properties. It has been extensively studied and its mechanism of action is relatively well understood. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One direction is to further explore its potential use as an analgesic and anticonvulsant agent. Another direction is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, there is a need to further explore the mechanism of action of this compound and to develop more effective synthesis methods.
Métodos De Síntesis
The synthesis method of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the reaction of 2,2-dimethylpropanamide with N-phenylpyrrolidine-2-carboxylic acid chloride. This reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively used in scientific research for its pharmacological properties. It has been studied for its potential use as an analgesic, anxiolytic, and anticonvulsant agent. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-13-9-5-4-8-12(13)14(19)18-10-6-7-11-18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFKCRXFIXYGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-[2-(pyrrolidine-1-carbonyl)-phenyl]-propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B5620876.png)
![1-ethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5620892.png)

![9-(cyclopropylmethyl)-4-(1H-imidazol-1-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5620906.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5620923.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5620933.png)
![[1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5620937.png)
![5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5620945.png)

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5620966.png)
![methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5620968.png)
![3,5-dimethyl-7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5620989.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5620997.png)